SR-3029 vs PF-670462:CK1δ/ε异构体选择性窗口的定量差异及其对功能选择性的影响
SR-3029对CK1δ和CK1ε的抑制活性比为6:1(44 nM vs 260 nM),而PF-670462对两者的抑制活性接近1:1(13 nM vs 90 nM,或7.7 nM vs 14 nM,取决于检测体系)。这种异构体选择性差异在功能层面转化为:SR-3029在CK1δ高表达的乳腺癌模型中显示纳摩尔级生长抑制,而PF-670462因对CK1ε的强效抑制导致更强的昼夜节律相位偏移效应[1]。此外,SR-3029在438种激酶筛选面板中对FLT3、MYLK4、MARK2和Cdk4/cyclin D1的抑制率>90%(10 μM浓度下),但IC₅₀值(427-3000 nM)较其对CK1δ的亲和力低10-70倍,而PF-670462在45种激酶筛选中被报告抑制p38和EGFR[2]。
| Evidence Dimension | CK1δ与CK1ε抑制活性比 (IC₅₀比值) |
|---|---|
| Target Compound Data | CK1δ IC₅₀ = 44 nM, CK1ε IC₅₀ = 260 nM (比值 ≈ 5.9) |
| Comparator Or Baseline | PF-670462: CK1δ IC₅₀ = 13 nM, CK1ε IC₅₀ = 90 nM (比值 ≈ 6.9) 或 CK1δ IC₅₀ = 14 nM, CK1ε IC₅₀ = 7.7 nM (比值 ≈ 0.55) |
| Quantified Difference | SR-3029对CK1δ的选择性窗口为约6倍,PF-670462的异构体选择性根据检测体系变化(6.9倍 vs 0.55倍),SR-3029的异构体选择性特征更稳定 |
| Conditions | 生化激酶活性检测 (Cell-free assay),ATP浓度标准化条件 |
Why This Matters
异构体选择性窗口的稳定性直接影响靶点验证实验的可解释性:SR-3029对CK1δ的相对优先性使其更适合研究CK1δ特异性功能,而PF-670462在不同体系下的反转选择性可能导致数据解读的混淆。
- [1] Walton KM, et al. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. J Pharmacol Exp Ther. 2009 Aug;330(2):430-9. View Source
- [2] Badura L, et al. An inhibitor of casein kinase 1 epsilon induces phase delays in circadian rhythms. J Pharmacol Exp Ther. 2007;322(1):730-8. View Source
